molecular formula C14H30O3 B14330447 1-(2,2-Diethoxyethoxy)octane CAS No. 105744-08-9

1-(2,2-Diethoxyethoxy)octane

Cat. No.: B14330447
CAS No.: 105744-08-9
M. Wt: 246.39 g/mol
InChI Key: CLACNUQUTNIFQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Diethoxyethoxy)octane is an organic compound with the molecular formula C14H30O3. It is a member of the class of compounds known as ethers, specifically a dialkyl ether. This compound is characterized by the presence of an octane chain attached to a diethoxyethoxy group. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,2-Diethoxyethoxy)octane can be synthesized through the reaction of octanol with diethoxyethane in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ether bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Diethoxyethoxy)octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions where the ether group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

1-(2,2-Diethoxyethoxy)octane has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of biological membranes and lipid interactions.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Diethoxyethoxy)octane involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. Its ether group can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyethoxy)octane
  • 1-(2-Ethoxyethoxy)octane
  • 1-(2,2-Dimethoxyethoxy)octane

Uniqueness

1-(2,2-Diethoxyethoxy)octane is unique due to its specific ether structure, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to similar compounds can affect its solubility, boiling point, and reactivity, making it suitable for specific applications where other compounds may not be as effective.

Properties

CAS No.

105744-08-9

Molecular Formula

C14H30O3

Molecular Weight

246.39 g/mol

IUPAC Name

1-(2,2-diethoxyethoxy)octane

InChI

InChI=1S/C14H30O3/c1-4-7-8-9-10-11-12-15-13-14(16-5-2)17-6-3/h14H,4-13H2,1-3H3

InChI Key

CLACNUQUTNIFQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCC(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.